2-Chloro-5-fluoro-3,3'-bipyridine
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Overview
Description
2-Chloro-5-fluoro-3,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2-Chloro-5-fluoro-3,3’-bipyridine, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice. For example, the Suzuki coupling reaction involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Chloro-5-fluoro-3,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-fluoro-3,3’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with applications in coordination chemistry and catalysis.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a ligand in metal-organic frameworks.
2,3-Dichloro-5-(trifluoromethyl)pyridine: A compound used in the production of agrochemicals and pharmaceuticals.
Uniqueness
2-Chloro-5-fluoro-3,3’-bipyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules and a versatile ligand in coordination chemistry .
Properties
CAS No. |
1214382-27-0 |
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Molecular Formula |
C10H6ClFN2 |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(4-8(12)6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI Key |
FAQIXGKIZZVFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)F)Cl |
Origin of Product |
United States |
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